6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile
Description
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile is a pyridine-based carbonitrile derivative characterized by a 2,2-difluoroethoxy substituent at the 6-position of the pyridine ring and a nitrile group at the 3-position. Its molecular formula is C₈H₆F₂N₂O, with a molar mass of 184.14 g/mol . The compound’s structure combines the electron-withdrawing nitrile group with the lipophilic and metabolically stable difluoroethoxy moiety, making it a candidate for pharmaceutical and agrochemical applications. It is commercially available under CAS number 1423032-05-6 and has synonyms such as 2-(2,2-Difluoro-ethoxy)-nicotinonitrile .
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-2-1-6(3-11)4-12-8/h1-2,4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYSXUHCBUCOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile typically involves the reaction of 6-hydroxypyridine-3-carbonitrile with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-80°C.
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives, potentially altering the electronic properties of the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of oxides or reduced compounds, respectively.
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethoxy group and carbonitrile group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Position 6) | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile | 2,2-Difluoroethoxy | C₈H₆F₂N₂O | 184.14 | Nitrile, difluoroethoxy |
| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile | 2,2,2-Trifluoroethoxy | C₈H₅F₃N₂O | 194.13 | Nitrile, trifluoroethoxy |
| 6-(2-Chlorophenyl)-2-ethoxynicotinonitrile | 2-Chlorophenyl, ethoxy (position 2) | C₁₄H₁₀ClN₃O | 271.70 | Chlorophenyl, ethoxy, nitrile |
| 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | 3,4-Dichlorophenoxy (position 2), 3-(trifluoromethyl)phenyl (position 6) | C₁₉H₉Cl₂F₃N₂O | 409.19 | Dichlorophenoxy, trifluoromethylphenyl, nitrile |
Key Observations:
- Fluorinated Alkoxy Groups : The difluoroethoxy group in this compound provides moderate lipophilicity compared to the more electronegative trifluoroethoxy group in its analog . This difference may influence metabolic stability and membrane permeability.
- Chlorophenyl vs.
- Complex Substituents: The dichlorophenoxy and trifluoromethylphenyl groups in 2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile () introduce strong electron-withdrawing effects, likely altering reactivity and solubility compared to simpler alkoxy derivatives .
Key Observations:
- Antibacterial and Cytotoxic Profiles : Pyridine-3-carbonitriles with chlorothiophenyl and furan substituents (e.g., compound 2e) demonstrate potent antibacterial activity and cytotoxicity, likely due to interactions with bacterial enzymes or DNA . The absence of such substituents in this compound may shift its activity profile toward different targets.
- Anticancer Potential: Fluorinated aromatic substituents, as seen in 6-(2-Fluorophenyl)-... (), enhance bioavailability and target affinity via fluorine’s electronegativity and metabolic stability . The difluoroethoxy group in the subject compound may offer similar advantages.
Biological Activity
6-(2,2-Difluoroethoxy)pyridine-3-carbonitrile (CAS No. 942938-30-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a difluoroethoxy group and a cyano group, which contribute to its unique chemical properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's structure includes:
- A pyridine ring
- A difluoroethoxy substituent
- A cyano group at the 3-position
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The cyano group may play a crucial role in mediating interactions with enzymes and receptors, potentially leading to inhibition or modulation of specific pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the cyano group is believed to enhance this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Potential
Pyridine derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to modulate cell cycle progression has also been noted, indicating potential use in cancer therapeutics.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of various pyridine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study 2 | Evaluated the cytotoxic effects on HCT116 colon cancer cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of exposure, indicating promising anticancer activity. |
| Study 3 | Assessed the compound's effects on cell cycle regulation in breast cancer cells. Results indicated a G1 phase arrest, suggesting mechanisms for its anticancer properties. |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methodology : The synthesis typically involves nucleophilic substitution reactions where difluoroethanol reacts with pyridine derivatives under basic conditions.
- Biological Evaluation : In vitro assays have confirmed its efficacy as an antimicrobial and anticancer agent.
- Toxicity Studies : Preliminary toxicity assessments indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
